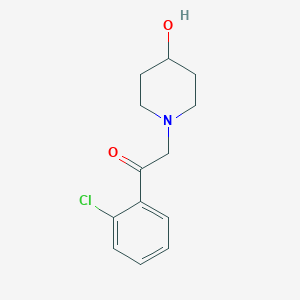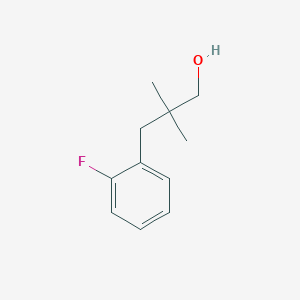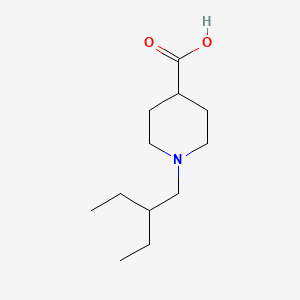
1-(2-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
1-(2-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one, also known as 2-chloro-N-(4-hydroxyphenyl)piperidine-1-ethanone (CHPPE), is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the phenylpiperidine class of compounds and is structurally related to other compounds such as fentanyl and meperidine. CHPPE has been found to possess analgesic, sedative, and anticonvulsant properties in animal models, making it a promising candidate for further research and development.
Applications De Recherche Scientifique
CHPPE has been studied extensively in animal models for its potential therapeutic applications. It has been found to possess analgesic, sedative, and anticonvulsant properties. In addition, CHPPE has been found to exhibit antidepressant-like effects in mice, suggesting that it may be useful for the treatment of depression. Additionally, CHPPE has been shown to possess neuroprotective effects in animal models of stroke and traumatic brain injury, indicating that it may be useful for the treatment of neurological disorders.
Mécanisme D'action
The exact mechanism of action of CHPPE is not yet fully understood. However, it is believed to act as a partial agonist at the mu-opioid receptor, which is involved in pain perception and regulation of the body’s stress response. It is also believed to act on other receptors, such as the sigma-1 receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
In animal models, CHPPE has been found to possess analgesic, sedative, and anticonvulsant effects. It has also been found to exhibit antidepressant-like effects in mice, suggesting that it may be useful for the treatment of depression. Additionally, CHPPE has been shown to possess neuroprotective effects in animal models of stroke and traumatic brain injury, indicating that it may be useful for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CHPPE in laboratory experiments is that it is relatively easy to synthesize in a two-step process. This makes it a cost-effective choice for researchers. Additionally, CHPPE has been found to possess a wide range of potential therapeutic applications, making it an attractive candidate for further research and development.
However, there are some limitations to using CHPPE in laboratory experiments. For example, the exact mechanism of action of CHPPE is not yet fully understood, making it difficult to accurately assess its potential therapeutic effects. Additionally, CHPPE has been found to possess a wide range of potential side effects, including respiratory depression, sedation, and nausea, which can limit its usefulness in certain experiments.
Orientations Futures
For research on CHPPE include further characterization of its mechanism of action, as well as further studies to assess its potential therapeutic effects in humans. Additionally, further studies are needed to assess the safety and efficacy of CHPPE in clinical settings. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for CHPPE.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-4-2-1-3-11(12)13(17)9-15-7-5-10(16)6-8-15/h1-4,10,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPXUPHFHRDIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1466346.png)
![9-Cyclopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466347.png)








![1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466364.png)
![1-[(4-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466365.png)
![2-(4-Chlorophenyl)spiro[3.3]heptan-2-amine](/img/structure/B1466367.png)
![1-[(5-Methylthiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466369.png)